Cas no 53144-56-2 (1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-, hydrochloride (1:1))

1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-, hydrochloride (1:1) structure
53144-56-2 structure
Product Name:1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-, hydrochloride (1:1)
Numero CAS:53144-56-2
MF:C12H20ClNO3
MW:261.745102882385
CID:380695
PubChem ID:6365506
Update Time:2025-04-19

1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-, hydrochloride (1:1)
    • 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol,hydrochloride
    • 1,3-Benzenediol, 5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-, hydrochloride
    • 5-(2-((1,1-Dimethylethyl)amino)-1-hydroxyethyl)-1,3-benzenediol hydrochloride
    • 5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol hydrochloride (1:1)
    • terbutaline hydrochloride
    • K44B97GY85
    • DTXSID00967664
    • SCHEMBL404480
    • AKOS025310771
    • 5-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,3-diol--hydrogen chloride (1/1)
    • (+/-)-TERBUTALINE HYDROCHLORIDE
    • 53144-56-2
    • 1,3-BENZENEDIOL, 5-(2-((1,1-DIMETHYLETHYL)AMINO)-1-HYDROXYETHYL)-, HYDROCHLORIDE (1:1)
    • UNII-K44B97GY85
    • Inchi: 1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;/h4-6,11,13-16H,7H2,1-3H3;1H
    • Chiave InChI: YEEMIJDLFDKGBE-UHFFFAOYSA-N
    • Sorrisi: Cl.OC(C1C=C(C=C(C=1)O)O)CNC(C)(C)C

Proprietà calcolate

  • Massa esatta: 261.1133
  • Massa monoisotopica: 261.113171
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.7

Proprietà sperimentali

  • Punto di ebollizione: 419.2°C at 760 mmHg
  • Punto di infiammabilità: 165.3°C
  • PSA: 72.72

1,3-Benzenediol,5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-, hydrochloride (1:1) Letteratura correlata

Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.